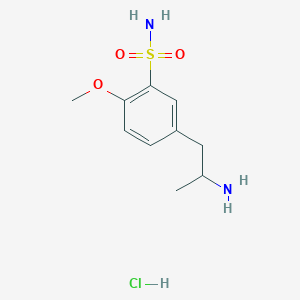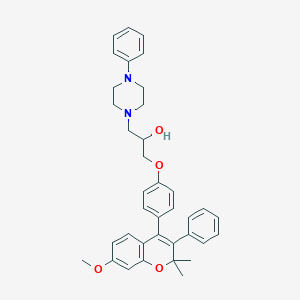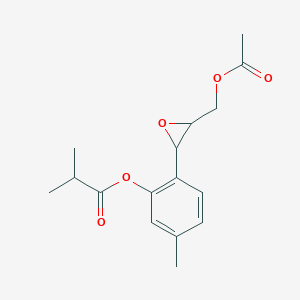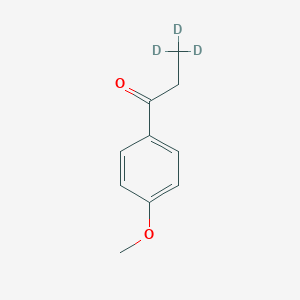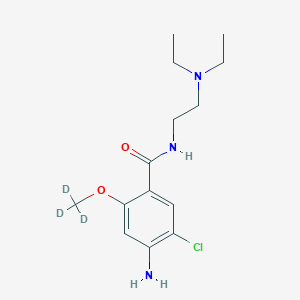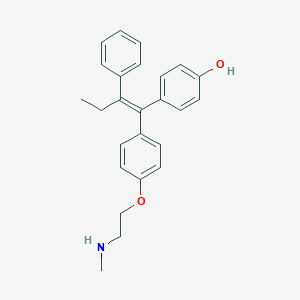
Endoxifen, (E)-
Übersicht
Beschreibung
Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is an active metabolite of tamoxifen . It is a potent Selective Estrogen Response Modifier (SERM) and is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen .
Molecular Structure Analysis
The molecular formula of Endoxifen is C25H27NO2 . Its average mass is 373.487 Da and its mono-isotopic mass is 373.204193 Da .
Chemical Reactions Analysis
Endoxifen is a potent anti-estrogen and its mechanisms of action are still being elucidated . It is known to be a potent anti-estrogen and its mechanisms of action are still being elucidated .
Physical And Chemical Properties Analysis
Endoxifen has a density of 1.1±0.1 g/cm3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 116.0±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Endoxifen is primarily recognized for its role in the treatment of hormone receptor-positive breast cancer. It is a potent antiestrogen and a secondary metabolite resulting from the biotransformation of tamoxifen . The compound has shown promise in phase 1/2 clinical studies, particularly for patients with endocrine-refractory metastatic breast cancer .
Personalized Tamoxifen Therapy
A precision endoxifen prediction algorithm has been developed to advance personalized tamoxifen treatment in patients with breast cancer. This algorithm aims to ensure that all patients achieve adequate endoxifen concentrations for maximum therapeutic benefit, especially for those with metabolic resistance to tamoxifen .
Bone Health
Apart from its anticancer effects, Z-endoxifen (the active isomer of endoxifen) has demonstrated bone agonistic effects. These effects are similar or even greater than those of tamoxifen, with minimal or no endometrial proliferative effects, suggesting a potential application in bone health management .
Bipolar Disorder Management
Endoxifen has emerged as a potential antimanic agent for the treatment of bipolar disorder. Its role in this context is still being explored, but it represents a novel approach to managing this complex psychiatric condition .
Gynecologic and Desmoid Tumors
Clinical studies have evaluated the efficacy of Z-endoxifen in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors. The results have shown substantial oral bioavailability and promising antitumor activity, indicating its broader application beyond breast cancer .
Pharmacogenomics of Oncology Therapies
Endoxifen’s effectiveness can be influenced by genetic factors, particularly the CYP2D6 genotype. Research into the pharmacogenomics of oncology therapies has highlighted the importance of considering genetic and clinical variables when predicting endoxifen concentration and, consequently, its therapeutic efficacy .
Wirkmechanismus
Endoxifen, (E)-, also known as E-Endoxifen, is a potent antiestrogen that has been extensively studied for its role in the treatment of estrogen receptor-positive breast cancer . This article will delve into the various aspects of its mechanism of action.
Target of Action
Endoxifen’s primary target is the Estrogen Receptor (ER) . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . The ER plays a crucial role in the growth and development of breast cancer, with nearly 80% of tumors classified as ER-positive .
Mode of Action
Endoxifen interacts with its target, the ER, in a unique way. It mediates the recruitment of ERα to known target genes differently from other antiestrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . This unique interaction results in changes in the gene expression profiles of cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Biochemical Pathways
Endoxifen’s action affects several biochemical pathways. Computational analysis revealed protein kinase C beta (PKCβ) and protein kinase B alpha or AKT1 as potential kinases responsible for mediating Endoxifen’s effects on protein phosphorylation .
Pharmacokinetics
Endoxifen exhibits high oral bioavailability, with values greater than 67% in rats and greater than 50% in dogs . The terminal elimination half-life and plasma clearance values were 6.3 hours and 2.4 L/h/kg in rats given 2 mg/kg i.v. Endoxifen and 9.2 hours and 0.4 L/h/kg in dogs given 0.5 mg/kg i.v. Endoxifen, respectively .
Result of Action
Endoxifen’s action results in significant molecular and cellular effects. It is known to suppress breast cancer growth and progression . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Action Environment
The action of Endoxifen is influenced by environmental factors such as the presence of estrogen and the concentration of tamoxifen and its metabolites . Alterations in Endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .
Safety and Hazards
Zukünftige Richtungen
Endoxifen is currently being developed as a drug for the treatment of estrogen receptor-positive breast cancer . It is also being studied in the context of breast and other solid tumors, the potential benefits of endoxifen in bone, as well as its emerging role as an antimanic agent in bipolar disorder . A recent clinical trial has reached full enrollment, investigating (Z)-endoxifen in premenopausal women with measurable mammographic breast density .
Eigenschaften
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150869 | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110025-28-0, 114828-90-9 | |
| Record name | 4-Hydroxy-N-desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



